2-(1-Methyl-piperidin-4-yloxy)-benzylamine
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Overview
Description
2-(1-Methyl-piperidin-4-yloxy)-benzylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine is the IKKb catalytic pocket . IKKb, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway, which regulates immune responses, inflammation, and other cellular processes .
Mode of Action
This compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-κB signaling pathway .
Biochemical Pathways
The compound primarily affects the NF-κB signaling pathway . By inhibiting IKKb, it prevents the phosphorylation and degradation of IκB proteins, which normally inhibit NF-κB. As a result, NF-κB remains inactive and its downstream effects, such as the transcription of pro-inflammatory genes, are reduced .
Pharmacokinetics
The compound’sbioavailability and other pharmacokinetic parameters would be crucial in determining its efficacy as a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the NF-κB signaling pathway . By inhibiting IKKb, the compound reduces the activity of NF-κB, leading to decreased transcription of pro-inflammatory genes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with the IKKb catalytic pocket
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been shown to have effects on cell growth and cellular morphological changes .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine typically involves the reaction of 4-hydroxy-2-methyl-benzaldehyde with 2-(1-methyl-piperidin-4-yloxy)-ethyl ester in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-(1-Methyl-piperidin-4-yloxy)-benzylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1-Methyl-piperidin-4-yloxy)-benzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
2-(1-Methyl-piperidin-4-yloxy)-benzylamine can be compared with other piperidine derivatives, such as:
Evodiamine: Another piperidine derivative with potential anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
[2-(1-methylpiperidin-4-yl)oxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-8-6-12(7-9-15)16-13-5-3-2-4-11(13)10-14/h2-5,12H,6-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUTSVSMUBLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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